molecular formula C28H33NO4 B4330560 METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE

METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE

Cat. No.: B4330560
M. Wt: 447.6 g/mol
InChI Key: WZCPOQLNBMYCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[3-(1-adamantyloxy)propyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves several stepsCommon reagents used in these reactions include hydrazine, acetic acid, and hydrochloric acid under reflux conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

Methyl 1-[3-(1-adamantyloxy)propyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic effects in treating various diseases. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core of the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Properties

IUPAC Name

methyl 1-[3-(1-adamantyloxy)propyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO4/c1-17-25(27(31)32-2)23-13-24(30)21-6-3-4-7-22(21)26(23)29(17)8-5-9-33-28-14-18-10-19(15-28)12-20(11-18)16-28/h3-4,6-7,13,18-20,30H,5,8-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCPOQLNBMYCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CCCOC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6C(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 2
METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 4
METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE
Reactant of Route 6
METHYL 1-[3-(ADAMANTAN-1-YLOXY)PROPYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE

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